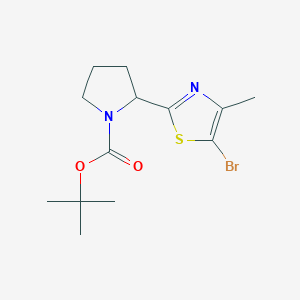![molecular formula C13H17ClN2O3 B1400203 N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1353951-66-2](/img/structure/B1400203.png)
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O3 . It has gained significant interest in recent years due to its potential use in various scientific fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” consists of a piperidine ring attached to a benzodioxole ring via a carboxamide group . The compound has a molecular weight of 284.74 g/mol.
Applications De Recherche Scientifique
Virtual Screening and Pharmacokinetic Characterization
- Virtual screening targeting the urokinase receptor (uPAR) identified compounds related to N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride. These compounds demonstrated potential in inhibiting breast cancer metastasis, angiogenesis, and cell growth, and showed leadlike properties and promising pharmacokinetic characteristics (Wang et al., 2011).
Development of Antipsychotic Agents
- Derivatives of N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride were explored as potential antipsychotic agents. These derivatives showed promising in vitro binding to dopamine and serotonin receptors and demonstrated potent in vivo activities (Norman et al., 1996).
Molecular Interaction with CB1 Cannabinoid Receptor
- The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a closely related compound, with the CB1 cannabinoid receptor was studied. This research provided insights into the binding interactions and potential antagonist activity of similar compounds (Shim et al., 2002).
Nonprostanoid IP Receptor Agonists
- Piperidine derivatives, including compounds similar to N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride, were identified as potent nonprostanoid IP receptor agonists. These compounds showed strong platelet aggregation inhibition and selectivity for IP receptor, indicating potential therapeutic applications (Hayashi et al., 2016).
Inhibitors of Soluble Epoxide Hydrolase
- Piperidine-4-carboxamide derivatives were discovered as inhibitors of soluble epoxide hydrolase. These derivatives demonstrated significant potency and selectivity, making them useful for investigating various disease models (Thalji et al., 2013).
Propriétés
IUPAC Name |
N-piperidin-3-yl-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11;/h3-4,6,10,14H,1-2,5,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFJAQZORIPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)










![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)